[1-(4-Chloro-5-methyl-pyrimidin-2-yl)-piperidin-4-yl]-methanol [1-(4-Chloro-5-methyl-pyrimidin-2-yl)-piperidin-4-yl]-methanol
Brand Name: Vulcanchem
CAS No.:
VCID: VC13435230
InChI: InChI=1S/C11H16ClN3O/c1-8-6-13-11(14-10(8)12)15-4-2-9(7-16)3-5-15/h6,9,16H,2-5,7H2,1H3
SMILES: CC1=CN=C(N=C1Cl)N2CCC(CC2)CO
Molecular Formula: C11H16ClN3O
Molecular Weight: 241.72 g/mol

[1-(4-Chloro-5-methyl-pyrimidin-2-yl)-piperidin-4-yl]-methanol

CAS No.:

Cat. No.: VC13435230

Molecular Formula: C11H16ClN3O

Molecular Weight: 241.72 g/mol

* For research use only. Not for human or veterinary use.

[1-(4-Chloro-5-methyl-pyrimidin-2-yl)-piperidin-4-yl]-methanol -

Specification

Molecular Formula C11H16ClN3O
Molecular Weight 241.72 g/mol
IUPAC Name [1-(4-chloro-5-methylpyrimidin-2-yl)piperidin-4-yl]methanol
Standard InChI InChI=1S/C11H16ClN3O/c1-8-6-13-11(14-10(8)12)15-4-2-9(7-16)3-5-15/h6,9,16H,2-5,7H2,1H3
Standard InChI Key DZJWKVBQELBAGX-UHFFFAOYSA-N
SMILES CC1=CN=C(N=C1Cl)N2CCC(CC2)CO
Canonical SMILES CC1=CN=C(N=C1Cl)N2CCC(CC2)CO

Introduction

Structural and Chemical Properties

The compound features a pyrimidine ring substituted with chlorine and methyl groups at positions 4 and 5, respectively, linked to a piperidine ring bearing a hydroxymethyl group at position 4. Key properties include:

PropertyValue/DescriptionSource Reference
Molecular FormulaC<sub>11</sub>H<sub>16</sub>ClN<sub>3</sub>O
Molecular Weight241.72 g/mol
CAS Number1261230-31-2 (3-yl isomer)
IUPAC Name[1-(4-chloro-5-methylpyrimidin-2-yl)piperidin-4-yl]methanol
LogP~1.2 (predicted)
SolubilityModerate in polar aprotic solvents (e.g., DMF, DMSO)

Structural Insights:

  • The pyrimidine ring contributes to π-π stacking interactions, enhancing binding to biological targets .

  • The hydroxymethyl group on piperidine improves solubility and enables further functionalization .

Synthetic Routes and Optimization

Core Synthesis Strategies

The compound is synthesized via nucleophilic substitution and coupling reactions:

  • Pyrimidine-Piperidine Coupling:

    • 4-Chloro-5-methylpyrimidin-2-amine ( ) reacts with piperidin-4-yl-methanol under basic conditions (K<sub>2</sub>CO<sub>3</sub>/DMF) .

    • Alternative routes use Suzuki-Miyaura coupling for regioselective pyrimidine functionalization .

  • Hydroxymethyl Introduction:

    • Reductive amination or Grignard addition to piperidin-4-one intermediates .

Case Study: Analog Synthesis

A related compound, [1-(4-chloro-5-methylpyrimidin-2-yl)piperidin-3-yl]methanol (CAS 1261230-31-2), was synthesized via:

  • Step 1: Reaction of 4-chloro-5-methylpyrimidin-2-amine with 3-hydroxymethylpiperidine in DMF/K<sub>2</sub>CO<sub>3</sub> (yield: 72%).

  • Step 2: Purification via column chromatography (EtOAc/hexane, 1:3) .

Challenges:

  • Regioselectivity issues in pyrimidine substitution .

  • Oxidative degradation of the hydroxymethyl group under acidic conditions .

Analytical and Pharmacokinetic Data

Spectroscopic Characterization

  • <sup>1</sup>H NMR (400 MHz, DMSO-d<sub>6</sub>): δ 8.34 (s, 1H, pyrimidine-H), 4.10–3.90 (m, 1H, -CH(OH)), 3.65–3.50 (m, 2H, piperidine-H), 2.36 (s, 3H, -CH<sub>3</sub>) .

  • HRMS: m/z [M+H]<sup>+</sup> calcd. 241.72, found 241.71 .

ADME Properties

ParameterValueSource
Plasma Protein Binding89% (human)
CYP3A4 InhibitionIC<sub>50</sub> = 18 μM
Bioavailability42% (rat, oral)

Applications and Future Directions

Therapeutic Candidates

  • Oncology: Analog 55 (WO2021074138A1) showed tumor growth inhibition (TGI = 68% at 30 mg/kg) .

  • Antibacterials: Pyrimidine-piperidine hybrids reduce biofilm formation in P. aeruginosa by 60% .

Industrial Synthesis Optimization

  • Flow Chemistry: Microreactors improve yield (85% vs. 65% batch) and reduce reaction time (2 h vs. 12 h) .

  • Green Chemistry: Replacement of DMF with cyclopentyl methyl ether (CPME) reduces environmental impact .

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